An In-depth Technical Guide to N-(4-Fluoro-phenyl)-guanidine Oxalate
An In-depth Technical Guide to N-(4-Fluoro-phenyl)-guanidine Oxalate
CAS Number: 1187927-56-5
For: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the use, handling, or synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate. The information available in the public domain on this specific compound is limited. This guide synthesizes the available data and provides context based on related chemical structures and general principles of medicinal chemistry and laboratory practice. Independent verification and risk assessment are crucial before any practical application.
Introduction: Situating N-(4-Fluoro-phenyl)-guanidine Oxalate in Modern Drug Discovery
The guanidinium group is a highly basic, nitrogen-rich functional group that is protonated under physiological conditions, allowing it to form strong hydrogen bonds and electrostatic interactions. This moiety is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities.[1] The strategic incorporation of a guanidinium group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
N-(4-Fluoro-phenyl)-guanidine oxalate belongs to the family of aryl guanidines. The introduction of a fluorine atom on the phenyl ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[2] The oxalate salt form is often utilized to improve the solubility and crystallinity of a parent compound. While specific research on N-(4-Fluoro-phenyl)-guanidine oxalate is not extensively published, its structural motifs suggest potential as a research chemical in the exploration of new therapeutic agents.
Physicochemical Properties and Structural Elucidation
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
Core Chemical Identity
| Property | Value | Source |
| CAS Number | 1187927-56-5 | |
| Molecular Formula | C₉H₁₀FN₃O₄ | [3] |
| Molecular Weight | 243.19 g/mol | [3] |
| Synonyms | N-(4-Fluorophenyl)guanidine oxalate | - |
| Storage | Store at 2-8°C for long-term stability. | [3] |
Structural Representation
The structure of N-(4-Fluoro-phenyl)-guanidine oxalate consists of the N-(4-Fluoro-phenyl)-guanidine cation and the oxalate anion.
Caption: Molecular structure of N-(4-Fluoro-phenyl)-guanidine oxalate.
Synthesis and Purification Strategies: A Generalized Approach
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate.
Step-by-Step Generalized Protocol
Disclaimer: This protocol is illustrative and has not been experimentally validated for this specific compound. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.
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Reaction Setup: To a solution of 4-fluoroaniline in a suitable solvent (e.g., water or a lower alcohol), add a guanylating agent such as S-methylisothiourea sulfate or a cyanamide derivative. The choice of reagent and solvent will depend on the desired reaction conditions and scale.
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Condensation: The reaction mixture is typically heated under reflux for several hours to drive the condensation reaction to completion. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Isolation of the Guanidine Base: Upon completion, the solvent is removed under reduced pressure. The resulting residue, containing the crude N-(4-fluoro-phenyl)-guanidine salt, can be basified with a suitable base (e.g., NaOH or KOH) to liberate the free base. The free base can then be extracted into an organic solvent.
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Salt Formation with Oxalic Acid: The organic extract containing the free base is then treated with a stoichiometric amount of oxalic acid dissolved in a suitable solvent (e.g., ethanol or isopropanol).
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Crystallization and Purification: The N-(4-Fluoro-phenyl)-guanidine oxalate salt will precipitate from the solution. The precipitate is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. For higher purity, recrystallization from an appropriate solvent system is recommended.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a battery of analytical techniques.
| Analytical Method | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the fluorophenyl group and the exchangeable protons of the guanidinium group. |
| ¹³C NMR | Resonances for the carbon atoms of the phenyl ring, the guanidinium carbon, and the carboxylate carbons of the oxalate. |
| ¹⁹F NMR | A signal characteristic of the fluorine atom on the phenyl ring. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=N stretching of the guanidinium group, and C=O stretching of the oxalate. |
| Mass Spectrometry | A molecular ion peak corresponding to the N-(4-Fluoro-phenyl)-guanidine cation. |
| Elemental Analysis | The percentage composition of C, H, F, N, and O should be consistent with the molecular formula C₉H₁₀FN₃O₄. |
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for N-(4-Fluoro-phenyl)-guanidine oxalate is not widely available, safety precautions can be inferred from data on related compounds like guanidine hydrochloride.[4][5][6][7]
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Potential Hazards: Based on related guanidine salts, this compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[4][6]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.[5]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5] Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[3] Guanidine salts can be hygroscopic.[6]
Potential Applications in Research
Given its structure, N-(4-Fluoro-phenyl)-guanidine oxalate could be a valuable tool in several areas of drug discovery and chemical biology research. The aryl guanidine motif is present in compounds with a wide range of biological activities. For instance, N-(4-Chlorophenyl)Guanidine, a structurally similar compound, is known to be a partial agonist of h5-HT3A receptors.[8]
Potential areas for investigation include:
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Ion Channel Modulation: The guanidinium group is a known blocker of various ion channels.
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Enzyme Inhibition: The ability to form multiple hydrogen bonds makes the guanidinium group a key feature in the design of enzyme inhibitors.
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Receptor Binding Studies: As an analog of other biologically active aryl guanidines, this compound could be used as a probe to explore receptor binding sites.
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Fragment-Based Drug Discovery: It can serve as a chemical fragment for the synthesis of more complex molecules with potential therapeutic value.
Conclusion and Future Outlook
N-(4-Fluoro-phenyl)-guanidine oxalate is a chemical entity with potential utility in medicinal chemistry and drug discovery. While detailed, specific research on this compound is currently limited in the public domain, its structural components—the fluorophenyl group and the guanidinium moiety—are well-established pharmacophores. This guide provides a foundational overview based on available data and general chemical principles. Further research is necessary to fully elucidate its synthesis, physicochemical properties, biological activity, and safety profile. As a research chemical, it represents an opportunity for the scientific community to explore new avenues in the development of novel therapeutics.
References
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Synthesis, Crystal Growth, Vibrational Spectral Analysis, Optical Thermal and Antimicrobial Properties of Guanidinium Oxalate Monohydrate Single Crystal. (2017). Journal of Physical Science, 28(2), 31–56. Available from: [Link]
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Synthesis of the Guanidine Derivative: N-{1][9][10]triazol-3(5H)-ylidene)aminomethylene}benzamide. (2017). Molbank, 2017(4), M961. Available from: [Link]
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]
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Guanidinium Oxalate | C4H12N6O4 | CID 129772918. PubChem. Available from: [Link]
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Guanidine oxalate: a new reagent for coprecipitation in the synthesis of multicomponent ceramics. (1995). Journal of Materials Chemistry, 5(3), 487-490. Available from: [Link]
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Diphenyl guanidine oxalate | C15H15N3O4 | CID 22629793. PubChem. Available from: [Link]
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N-(4-fluorophenyl)-N-(1-(2-phenylethyl)-4-piperidinyl)propanamide | C22H27FN2O | CID 62300. PubChem. Available from: [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Preprints.org. Available from: [Link]
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Safety Data Sheet: Guanidine hydrochloride. Carl Roth. Available from: [Link]
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Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2022). Molecules, 27(18), 5873. Available from: [Link]
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1-(2-Fluorophenyl)piperidin-4-amine oxalate(CAS# 1609403-94-2). Angene Chemical. Available from: [Link]
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Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Charles River Laboratories. Available from: [Link]
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Material Safety Data Sheet - GUANIDINE CARBONATE, 99% (TITR.). Cole-Parmer. Available from: [Link]
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